N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on another phenyl ring, connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Bromination of Benzene: Separately, bromobenzene is synthesized by the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-Bromophenylamine: The bromobenzene is then converted to 2-bromophenylamine through a series of reactions, including nitration, reduction, and diazotization followed by substitution.
Coupling Reaction: The final step involves the coupling of 2-bromophenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide can undergo reduction to form an amine group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage, to form various oxidation products. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: Formation of N-(2-bromophenyl)-2-(4-aminophenyl)propanamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized amide derivatives
Scientific Research Applications
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
N-(2-bromophenyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amine group instead of a nitro group. It has different chemical properties and applications.
N-(2-bromophenyl)-2-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a nitro group. It shows different physical and chemical characteristics.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWLYGDFLUYICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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